5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one
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Overview
Description
5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one is a complex organic compound featuring a trifluoromethyl group, a benzoxathiol ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one typically involves multiple steps, starting with the preparation of the benzoxathiol ring. One common method involves the reaction of a suitable phenol derivative with a sulfur source under controlled conditions to form the benzoxathiol ring. The trifluoromethyl group is then introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to alter the oxidation state of the sulfur atom.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted derivatives .
Scientific Research Applications
5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(2-methyl-3-trifluoromethylanilino)nicotinic acid
- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride
- 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Uniqueness
5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential for interaction with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3O3S/c15-14(16,17)8-3-1-2-7(4-8)10-5-9(18)6-11-12(10)20-13(19)21-11/h1-6,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZUARICFKHPRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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